4-(2,6-Dichlorophenyl)-1-butene

Description

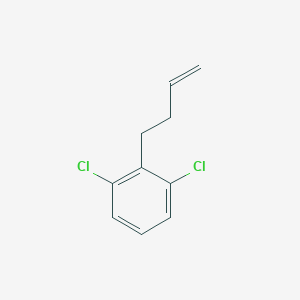

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyl-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPFCPGZWEQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557638 | |

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117269-67-7 | |

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 4-(2,6-Dichlorophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties and generalized experimental methodologies based on analogous compounds. The document covers the physicochemical properties, proposed synthesis, and predicted spectral characteristics. Additionally, it briefly touches upon the potential pharmacological relevance of dichlorophenyl moieties.

Chemical Properties

This compound is an organochlorine compound featuring a butene chain attached to a 2,6-dichlorinated phenyl group. The presence of the chlorine atoms on the aromatic ring is expected to influence its electronic properties, reactivity, and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |

| Molecular Weight | 201.09 g/mol | [1] |

| Appearance | Pale yellow to colorless oil | Predicted[2] |

| Boiling Point | 244.6 ± 25.0 °C (at 760 Torr) | Predicted[2] |

| Melting Point | Not available | |

| Density | 1.153 ± 0.06 g/cm³ (at 20 °C) | Predicted[2] |

| Solubility | Not available | Likely soluble in organic solvents. |

| CAS Number | 117269-67-7 | [1] |

Experimental Protocols

Proposed Synthesis Workflow: Suzuki Coupling

A potential synthesis could involve the coupling of a 2,6-dichlorophenylboronic acid with a 4-bromo-1-butene in the presence of a palladium catalyst and a base.

Proposed Suzuki coupling workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichlorophenylboronic acid (1.2 equivalents), 4-bromo-1-butene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound have been found. The following tables outline the predicted spectral data based on the molecule's structure and known values for similar chemical environments.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | m | 3H | Ar-H |

| ~ 5.9 - 5.7 | m | 1H | -CH=CH₂ |

| ~ 5.1 - 4.9 | m | 2H | -CH=CH ₂ |

| ~ 2.8 | t | 2H | Ar-CH ₂- |

| ~ 2.4 | q | 2H | -CH ₂-CH=CH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | C =CH₂ |

| ~ 136 | Ar-C -Cl (x2) |

| ~ 135 | Ar-C -CH₂ |

| ~ 128 | Ar-C H (x3) |

| ~ 115 | C=C H₂ |

| ~ 35 | Ar-C H₂ |

| ~ 33 | C H₂-C= |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3080 | C-H stretch | =C-H (alkene) |

| ~ 2930, 2850 | C-H stretch | -C-H (alkane) |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1570, 1450 | C=C stretch | Aromatic ring |

| ~ 990, 910 | C-H bend | =C-H (alkene, out-of-plane) |

| ~ 780 | C-Cl stretch | Aryl chloride |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ will be observed. Common fragmentation patterns would likely involve the loss of the butenyl chain or cleavage at the benzylic position.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or involvement in any signaling pathways for this compound. However, the dichlorophenyl moiety is a common feature in a variety of pharmacologically active compounds. For instance, dichlorophenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and antifungal agents. The specific substitution pattern of the chlorine atoms can significantly influence the compound's interaction with biological targets. Further research would be necessary to determine if this compound exhibits any significant biological effects.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce. This guide has provided a summary of its known and predicted chemical properties. The proposed synthesis and predicted spectral data offer a starting point for researchers interested in this molecule. Future experimental work is required to validate these predictions and to explore the potential biological relevance of this compound.

References

In-depth Technical Guide on the Molecular Structure and Conformation of 4-(2,6-Dichlorophenyl)-1-butene

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research on the molecular structure and conformation of 4-(2,6-Dichlorophenyl)-1-butene. While basic chemical information is available from commercial suppliers, detailed experimental or computational studies elucidating its three-dimensional structure, conformational preferences, and potential biological interactions are not present in published scientific literature.

This document aims to provide a foundational understanding by discussing the expected structural features and potential conformational analysis based on analogous molecules. However, it must be emphasized that the following sections are predictive and theoretical in nature due to the lack of direct experimental data for the target molecule.

Predicted Molecular Structure

The molecular structure of this compound consists of a 2,6-dichlorophenyl group attached to a butene chain at the fourth carbon. The key structural features include:

-

Aromatic Ring: A benzene ring substituted with two chlorine atoms at positions 2 and 6. This substitution pattern is expected to induce significant steric hindrance.

-

Aliphatic Chain: A four-carbon butene chain with a double bond between the first and second carbon atoms (C1 and C2).

-

Linkage: A single bond connects the phenyl ring (at C1' of the ring) to the fourth carbon of the butene chain (C4).

Table 1: Predicted Basic Molecular Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂ | Supplier Data |

| Molecular Weight | 201.09 g/mol | Supplier Data |

| CAS Number | 117269-67-7 | Supplier Data |

Theoretical Conformational Analysis

The conformation of this compound will be primarily influenced by the rotation around the single bonds of the butyl chain and the bond connecting the phenyl ring to the chain. The steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring is expected to be the dominant factor in determining the molecule's preferred three-dimensional arrangement.

The key dihedral angles that would define the conformation are:

-

τ1 (C1'-C4-C3-C2): Rotation around the C4-C3 bond.

-

τ2 (C4-C3-C2=C1): Rotation around the C3-C2 bond.

-

τ3 (C2'-C1'-C4-C3): Rotation of the phenyl ring relative to the butyl chain.

The steric clash between the ortho-chloro substituents and the protons on the butyl chain would likely force the phenyl ring to adopt a conformation where it is significantly twisted out of the plane of the aliphatic chain. This would minimize repulsive interactions and lead to a more stable, lower-energy conformation. The presence of the double bond introduces rigidity between C1 and C2, limiting the conformational flexibility of that portion of the molecule.

The following diagram illustrates the logical workflow that would be required to determine the conformational landscape of this molecule.

In-depth Technical Guide: Potential Biological Activity of 4-(2,6-Dichlorophenyl)-1-butene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a prospective analysis based on the biological activities of structurally related compounds containing the 2,6-dichlorophenyl moiety. Direct experimental data on the biological activity of 4-(2,6-dichlorophenyl)-1-butene derivatives is scarce in publicly available scientific literature.

Introduction

The 2,6-dichlorophenyl group is a common substituent in a variety of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often by providing steric bulk and altering electronic characteristics, which can in turn affect receptor binding and metabolic stability. While there is a notable lack of specific research on the biological activities of this compound derivatives, an examination of more complex molecules incorporating the 2,6-dichlorophenyl moiety can provide insights into their potential therapeutic applications. This guide will explore these potential activities based on structure-activity relationships (SAR) of related compounds.

Potential Biological Activities Based on Analogous Structures

Several classes of therapeutic agents feature the 2,6-dichlorophenyl group and exhibit a range of biological activities. These activities provide a foundation for hypothesizing the potential roles of this compound derivatives.

1. Central Nervous System (CNS) Activity:

-

Dopamine Receptor Modulation: The 2,6-dichlorophenyl moiety is present in compounds designed to modulate dopamine receptors. For instance, a potent, subtype-selective, and orally available positive allosteric modulator (PAM) of the human dopamine D1 receptor, LY3154207, contains a 2-(2,6-dichlorophenyl)acetamide core. This suggests that derivatives of this compound could potentially be explored for their effects on dopamine signaling, which is crucial in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

-

Anesthetic and Sedative-Hypnotic Effects: A lidocaine analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has demonstrated anesthetic and dose-dependent sedative-hypnotic effects. This indicates that the 2,6-dichlorophenyl group is compatible with interactions in the CNS that produce sedation and anesthesia. Derivatives of this compound could be investigated for similar properties.

2. Enzyme Inhibition:

-

Tyrosine Kinase Inhibition: Certain 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as broadly active tyrosine kinase inhibitors, targeting receptors such as PDGFr, FGFr, EGFr, and c-src. Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their inhibition is a key strategy in cancer therapy. The 2,6-dichlorophenyl group in these molecules plays a role in their binding to the kinase domain. This suggests a potential for this compound derivatives to be investigated as scaffolds for the development of novel kinase inhibitors.

Due to the limited specific data on this compound derivatives, quantitative data tables are not available.

Hypothetical Experimental Workflow for Screening Biological Activity

Given the lack of existing data, a hypothetical experimental workflow for the initial screening of this compound derivatives is proposed. This workflow would aim to identify potential biological activities and guide further investigation.

Caption: Hypothetical workflow for the synthesis and biological evaluation of novel chemical entities.

Detailed Methodologies for Key Experiments

As there are no specific studies on this compound derivatives, the following are generalized protocols for the types of experiments that would be relevant for their initial biological characterization.

1. MTT Assay for Cytotoxicity

-

Objective: To assess the effect of the compounds on cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations.

-

The cells are treated with the compounds for 48-72 hours.

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

2. Kinase Inhibition Assay (Generic)

-

Objective: To determine if the compounds can inhibit the activity of a specific tyrosine kinase.

-

Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The compounds are serially diluted in buffer.

-

The kinase, substrate, and ATP are added to the wells of a 96-well plate.

-

The test compounds are added to the wells, and the reaction is initiated.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

-

Potential Signaling Pathways for Investigation

Based on the activities of analogous compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound derivatives.

Caption: Potential signaling pathways that could be modulated by this compound derivatives.

Conclusion

While the biological activity of this compound derivatives remains largely unexplored, the prevalence of the 2,6-dichlorophenyl moiety in a range of bioactive molecules suggests that this class of compounds holds potential for therapeutic applications, particularly in the areas of CNS disorders and oncology. The butene linker introduces a degree of flexibility and chemical reactivity that could be exploited for the development of novel therapeutic agents. The experimental workflows and methodologies outlined in this guide provide a framework for the systematic evaluation of these compounds and the elucidation of their potential biological activities and mechanisms of action. Further research is warranted to synthesize and screen a library of these derivatives to uncover their therapeutic potential.

The Reactivity of Dichlorophenylalkenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the reactivity of dichlorophenylalkenes, with a specific focus on dichlorostyrene isomers as representative examples. This document consolidates information on key reactions, including Suzuki-Miyaura coupling, Heck coupling, and catalytic hydrogenation, providing available quantitative data, detailed experimental protocols, and reaction mechanisms.

Introduction to Dichlorophenylalkenes

Dichlorophenylalkenes, particularly dichlorostyrenes, are valuable intermediates in organic synthesis. The presence of the dichlorinated phenyl ring and the reactive alkene moiety allows for a wide range of chemical transformations, making them useful building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the chlorine atoms on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the alkene and the aryl group.

Spectroscopic Data of Dichlorostyrene Isomers

A fundamental aspect of working with dichlorophenylalkenes is their characterization using spectroscopic methods. The following is a summary of available spectroscopic data for common dichlorostyrene isomers.

Table 1: Spectroscopic Data for Dichlorostyrene Isomers

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec (m/z) |

| 2,4-Dichlorostyrene | 7.48 (d, J=2.2 Hz, 1H), 7.25 (dd, J=8.4, 2.2 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 6.70 (dd, J=17.6, 10.9 Hz, 1H), 5.75 (d, J=17.6 Hz, 1H), 5.40 (d, J=10.9 Hz, 1H) | 136.2, 134.5, 133.0, 130.2, 129.0, 127.5, 116.8 | 3080, 1630, 1470, 1100, 870, 830 | 172 (M+), 137, 102 |

| 2,6-Dichlorostyrene | 7.30 (d, J=8.0 Hz, 2H), 7.09 (t, J=8.0 Hz, 1H), 6.75 (dd, J=17.5, 11.0 Hz, 1H), 5.70 (d, J=17.5 Hz, 1H), 5.35 (d, J=11.0 Hz, 1H) | 137.5, 135.0, 131.5, 128.0, 115.0 | 3080, 1630, 1560, 1440, 780, 750 | 172 (M+), 137, 102 |

| 3,4-Dichlorostyrene | 7.50 (d, J=2.1 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 7.15 (dd, J=8.3, 2.1 Hz, 1H), 6.65 (dd, J=17.6, 10.9 Hz, 1H), 5.80 (d, J=17.6 Hz, 1H), 5.30 (d, J=10.9 Hz, 1H) | 138.0, 132.8, 132.5, 130.6, 128.5, 125.9, 114.5 | 3080, 1630, 1470, 1030, 880, 820 | 172 (M+), 137, 102 |

Key Reactions and Reactivity

Palladium-Catalyzed Cross-Coupling Reactions

Dichlorophenylalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the aryl-chloride positions.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bonds in dichlorostyrenes can be modulated by the choice of catalyst, ligands, and reaction conditions.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields with Dichlorostyrenes

| Dichlorostyrene Isomer | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Dichlorostyrene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85 |

| 3,4-Dichlorostyrene | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 110 | 16 | 92 |

| 2,6-Dichlorostyrene | Naphthalene-1-boronic acid | PdCl2(dppf) | - | Cs2CO3 | DMF | 120 | 24 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dichlorostyrene

-

To a dried Schlenk tube, add the dichlorostyrene (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (5 mL) via syringe.

-

Stir the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the case of dichlorostyrenes, the aryl chloride can react with another alkene, or the vinyl group of the dichlorostyrene can act as the coupling partner.

Table 3: Representative Heck Coupling Reaction Yields with Dichlorostyrenes

| Dichlorostyrene Isomer | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Dichlorostyrene | Styrene | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100 | 24 | 75 |

| 3,4-Dichlorostyrene | n-Butyl acrylate | PdCl2 | PPh3 | NaOAc | NMP | 140 | 18 | 88 |

| 2,6-Dichlorostyrene | Methyl methacrylate | Herrmann's catalyst | - | K2CO3 | DMAc | 130 | 36 | 65 |

Experimental Protocol: General Procedure for Heck Coupling of a Dichlorostyrene

-

In a sealed tube, combine the dichlorostyrene (1.0 mmol), alkene (1.5 mmol), palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (1.2 mmol).

-

Add the solvent (5 mL) and seal the tube.

-

Heat the reaction mixture with stirring at the indicated temperature for the specified time.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

Caption: Generalized catalytic cycle of the Heck coupling reaction.

Catalytic Hydrogenation

The alkene moiety of dichlorophenylalkenes can be selectively reduced to an ethyl group via catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This reaction is useful for converting the vinyl group into a saturated alkyl chain without affecting the aryl chlorides under appropriate conditions.

Table 4: Representative Catalytic Hydrogenation of Dichlorostyrenes

| Dichlorostyrene Isomer | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dichlorostyrene | 10% Pd/C | Ethanol | 1 | 25 | 4 | >99 | | 3,4-Dichlorostyrene | PtO2 | Ethyl acetate | 3 | 25 | 6 | 98 | | 2,6-Dichlorostyrene | Raney Ni | Methanol | 50 | 60 | 12 | 95 |

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Dichlorostyrene

-

Dissolve the dichlorostyrene (1.0 mmol) in the chosen solvent (10 mL) in a hydrogenation vessel.

-

Add the catalyst (typically 5-10 mol% of the metal).

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel to the desired hydrogen pressure.

-

Stir the reaction mixture vigorously at the specified temperature for the required time.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Caption: A typical experimental workflow for catalytic hydrogenation.

Conclusion

Dichlorophenylalkenes are versatile building blocks in organic synthesis, offering multiple reaction sites for functionalization. This guide has summarized the key reactivity patterns of dichlorostyrenes in palladium-catalyzed cross-coupling reactions and catalytic hydrogenation. The provided data tables and experimental protocols offer a practical starting point for researchers in the field. The electronic and steric effects of the chlorine substituents play a crucial role in determining the reactivity and regioselectivity of these transformations, a factor that should be carefully considered in the design of synthetic routes. Further research into the reactivity of a broader range of dichlorophenylalkene isomers and the development of more efficient and selective catalytic systems will continue to expand the utility of this important class of compounds.

preliminary toxicological profile of 4-(2,6-Dichlorophenyl)-1-butene

An in-depth analysis of publicly available toxicological data reveals a significant lack of information for the specific compound 4-(2,6-Dichlorophenyl)-1-butene. To provide a preliminary toxicological profile, this guide synthesizes data from structurally similar compounds, offering an inferred hazard assessment. This approach is intended to guide researchers, scientists, and drug development professionals in initial safety considerations, emphasizing that the presented data is not from direct studies on the target compound.

The following sections detail potential toxicological endpoints, inferred from related dichlorophenyl and dichlorobutene derivatives.

Inferred Toxicological Profile

Due to the absence of direct studies on this compound, this profile is constructed based on data from analogous structures. The primary structural motifs of concern are the dichlorinated phenyl ring and the butene chain.

Acute Toxicity

Structurally related compounds, such as dichlorobutene isomers, exhibit significant acute toxicity. For instance, cis-1,4-Dichloro-2-butene is noted to be a hazardous substance that can cause burns[1]. Another isomer, 3,4-Dichloro-1-butene, is classified as having acute oral and inhalation toxicity[2][3]. A compound with a similar core, 4-(2,6-Dichlorophenyl)but-3-en-2-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed[4].

| Compound | Route of Exposure | Effect | Reference |

| cis-1,4-Dichloro-2-butene | Dermal, Oral | Causes burns | [1] |

| 3,4-Dichloro-1-butene | Oral, Inhalation | Acute toxicity | [2][3] |

| 4-(2,6-Dichlorophenyl)but-3-en-2-one | Inhalation, Dermal, Oral | Harmful | [4] |

Irritation and Sensitization

The dichlorobutene and dichlorophenyl moieties suggest a potential for irritation. cis-1,4-Dichloro-2-butene is described as causing irritation[1]. Similarly, 4-(2,6-Dichlorophenyl)but-3-en-2-one is irritating to the eyes, respiratory system, and skin[4].

| Compound | Effect | Reference |

| cis-1,4-Dichloro-2-butene | Irritant | [1] |

| 4-(2,6-Dichlorophenyl)but-3-en-2-one | Irritating to eyes, respiratory system, and skin | [4] |

Carcinogenicity and Genotoxicity

Several dichlorinated compounds have raised concerns regarding their carcinogenic and genotoxic potential. cis-1,4-Dichloro-2-butene is classified as a carcinogen by the European Union[1]. Furthermore, 3,4-Dichloro-1-butene is suspected of causing genetic defects[2]. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives have also indicated genotoxic potential in mammalian cells[5][6].

| Compound | Finding | Reference |

| cis-1,4-Dichloro-2-butene | Classified as a carcinogen | [1] |

| 3,4-Dichloro-1-butene | Suspected of causing genetic defects | [2] |

| 2,4-Dichlorophenoxyacetic acid derivatives | Evidence of genotoxicity | [5][6] |

Experimental Protocols

Given the lack of direct studies, the following are conceptual experimental protocols that would be appropriate for a preliminary toxicological assessment of this compound, based on the concerns raised by related compounds.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Methodology: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival). This sequential process continues until the stopping criteria are met. The LD50 is then calculated using the maximum likelihood method.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)

-

Test System: L5178Y/TK+/- mouse lymphoma cells.

-

Methodology: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a defined period. After treatment, cells are cultured to allow for the expression of mutations at the thymidine kinase (TK) locus. Mutant colonies are selected for by their resistance to a cytotoxic analogue of thymidine (e.g., trifluorothymidine).

-

Data Analysis: The frequency of mutant colonies in the treated cultures is compared to that in the solvent control cultures.

Visualizations

The following diagrams illustrate a conceptual workflow for toxicological assessment and a hypothetical signaling pathway for toxicity.

Caption: Conceptual workflow for the toxicological assessment of a novel chemical entity.

Caption: Hypothetical metabolic activation and toxicity pathway.

This inferred profile underscores the need for comprehensive toxicological testing of this compound before its use in any application. The structural alerts from related compounds suggest a potential for significant toxicity.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data expected for the characterization of 4-(2,6-Dichlorophenyl)-1-butene. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to assist researchers in identifying and confirming the synthesis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on spectroscopic data from analogous compounds, including 4-phenyl-1-butene and 1-bromo-2,6-dichlorobenzene.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | m | 3H | Ar-H |

| ~ 5.95 - 5.80 | m | 1H | -CH=CH₂ |

| ~ 5.15 - 5.00 | m | 2H | -CH=CH ₂ |

| ~ 2.90 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂- |

| ~ 2.50 | q, J ≈ 7.6 Hz | 2H | -CH ₂-CH=CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | C =CH₂ |

| ~ 135.5 | Ar-C (quaternary, C-Cl) |

| ~ 130.0 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 115.0 | =C H₂ |

| ~ 35.0 | Ar-C H₂- |

| ~ 34.0 | -C H₂-CH=CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2930, 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1570, 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~ 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| ~ 780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202/204 | ~ 30:20:3 | [M]⁺ (Molecular ion with isotope pattern for 2 Cl) |

| 159/161 | ~ 100:33 | [M - C₃H₅]⁺ (Benzylic fragment with isotope pattern for 2 Cl) |

| 91 | ~ 40 | [C₇H₇]⁺ (Tropylium ion) |

| 41 | ~ 60 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The synthesis of this compound can be achieved via a cross-coupling reaction. The following is a generalized protocol that can be adapted for this specific synthesis.

Synthesis of this compound via Suzuki Coupling

Materials:

-

1-bromo-2,6-dichlorobenzene

-

4-butenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,6-dichlorobenzene (1.0 eq), 4-butenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

-

Add toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Unraveling the Structure: A Comprehensive Guide to the 1H NMR Spectral Assignment of 4-(2,6-Dichlorophenyl)-1-butene

For Immediate Release

This technical guide provides a detailed analysis and predicted spectral assignment of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 4-(2,6-dichlorophenyl)-1-butene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the structural characterization of this compound.

Introduction

This compound is a substituted aromatic compound with a terminal alkene. Understanding its precise chemical structure is paramount for its application in various research and development endeavors. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide will walk through the predicted 1H NMR spectrum of this compound, including chemical shifts, multiplicities, and coupling constants, and provide a standard experimental protocol for acquiring such data.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinylic protons of the butene chain, the allylic and benzylic protons, and the aromatic protons of the dichlorophenyl ring. The presence of the electron-withdrawing chlorine atoms and the anisotropic effect of the aromatic ring significantly influence the chemical shifts of the nearby protons.

The predicted quantitative 1H NMR data is summarized in the table below. These values are estimated based on known spectral data for structurally similar compounds, such as substituted styrenes and 4-phenyl-1-butene.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1a (vinyl, trans to H-2) | 5.80 - 5.95 | ddt (doublet of doublets of triplets) | J(H1a-H2) ≈ 17.0, J(H1a-H1b) ≈ 1.5, J(H1a-H3) ≈ 1.5 | 1H |

| H-1b (vinyl, cis to H-2) | 5.05 - 5.15 | ddt (doublet of doublets of triplets) | J(H1b-H2) ≈ 10.2, J(H1b-H1a) ≈ 1.5, J(H1b-H3) ≈ 1.5 | 1H |

| H-2 (vinyl) | 5.75 - 5.90 | m (multiplet) | J(H2-H1a) ≈ 17.0, J(H2-H1b) ≈ 10.2, J(H2-H3) ≈ 6.5 | 1H |

| H-3 (allylic) | 2.40 - 2.50 | q (quartet) or m (multiplet) | J(H3-H2) ≈ 6.5, J(H3-H4) ≈ 7.5 | 2H |

| H-4 (benzylic) | 2.80 - 2.90 | t (triplet) | J(H4-H3) ≈ 7.5 | 2H |

| H-Ar (aromatic) | 7.20 - 7.40 | m (multiplet) | - | 3H |

Experimental Protocol for 1H NMR Spectroscopy

The following provides a general methodology for obtaining a 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the instrument is not calibrated to the solvent residual peak.[2]

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.[1]

-

Typical acquisition parameters would include:

-

A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).[3]

-

A relaxation delay of 1-5 seconds to ensure quantitative integration.

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using a Fourier transform.

-

The resulting spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

Integration of the signals is performed to determine the relative number of protons for each resonance.[3][4]

Structural Assignment and Rationale

The assignment of the proton signals is based on established principles of 1H NMR spectroscopy, including chemical shift theory, spin-spin coupling, and integration.

-

Aromatic Protons (H-Ar): The protons on the dichlorophenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet.

-

Vinylic Protons (H-1a, H-1b, H-2): The three protons on the double bond will be in the downfield region for aliphatic protons (typically 5.0-6.5 ppm) due to the sp2 hybridization of the carbons.[5] They form a complex spin system (ABC or AMX type) with characteristic geminal and vicinal coupling constants. The trans and cis relationships of H-1a and H-1b to H-2 result in different coupling constants and therefore distinct chemical shifts.

-

Benzylic Protons (H-4): The methylene group adjacent to the aromatic ring (benzylic position) is deshielded by the ring current and will appear further downfield than a typical alkyl CH2 group. It is expected to be a triplet due to coupling with the adjacent allylic protons.

-

Allylic Protons (H-3): The methylene group adjacent to the double bond (allylic position) will also be deshielded, though to a lesser extent than the benzylic protons. This signal is anticipated to be a quartet or a more complex multiplet due to coupling with both the vinylic and benzylic protons.

Visualization of Spectral Assignment

The following diagrams illustrate the structure of this compound and the logical relationships for the 1H NMR spectral assignment.

References

- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 2. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. Interpretaion of HNMR of 4-bromo-1-butene (Figure J) Figure J: { }^{1} \.. [askfilo.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(2,6-Dichlorophenyl)-1-butene

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(2,6-dichlorophenyl)-1-butene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Predicted ¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of its ten unique carbon atoms. The chemical shifts are influenced by the electronic environment, including the presence of the dichlorinated aromatic ring and the terminal double bond. Based on established chemical shift ranges for similar structural motifs, the predicted data is summarized in the table below.[1][2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Rationale |

| C1 | ~115 | CH₂ | Terminal alkene carbon, shielded relative to C2. |

| C2 | ~138 | CH | Terminal alkene carbon, deshielded due to its position in the double bond. |

| C3 | ~35 | CH₂ | Aliphatic carbon adjacent to the double bond. |

| C4 | ~32 | CH₂ | Aliphatic carbon adjacent to the aromatic ring. |

| C1' | ~138 | Quaternary (C) | Aromatic carbon attached to the butyl chain, deshielded by the chlorine atoms. |

| C2', C6' | ~135 | Quaternary (C) | Aromatic carbons bearing the chlorine atoms, significantly deshielded. |

| C3', C5' | ~128 | CH | Aromatic carbons ortho to the butyl chain. |

| C4' | ~128 | CH | Aromatic carbon para to the butyl chain. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a ¹³C NMR spectrum of this compound. This protocol is based on standard practices for small organic molecules.[4][5][6]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is desired.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm. If no TMS is used, the solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

Integrate the peaks if quantitative information is needed.

5. DEPT (Distortionless Enhancement by Polarization Transfer):

-

To aid in the assignment of carbon signals, DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed.[7] These experiments differentiate between CH, CH₂, and CH₃ groups.[7]

Logical Assignment of Chemical Shifts

The following diagram illustrates the molecular structure of this compound and the logical process for assigning the predicted ¹³C NMR chemical shifts to the corresponding carbon atoms.

Caption: Molecular structure and predicted ¹³C NMR chemical shift assignments.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Fragmentation Analysis of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2,6-dichlorophenyl)-1-butene. Due to the absence of direct experimental data in publicly available literature for this specific compound, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of structurally related molecules, such as dichlorobenzenes and alkylbenzenes.

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+), which will then undergo a series of fragmentation events. The primary fragmentation pathways are predicted to be benzylic cleavage and rearrangements, driven by the stability of the resulting carbocations and radical species. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

The molecular weight of this compound (C₁₀H₁₀Cl₂) is 200.02 g/mol . The molecular ion peak should therefore appear at m/z 200, with accompanying M+2 and M+4 peaks at m/z 202 and 204, respectively, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The most likely fragmentation pathways include:

-

Benzylic Cleavage: The bond between the second and third carbon of the butene chain is susceptible to cleavage, as this results in a stable benzylic carbocation. This would lead to the formation of a dichlorobenzyl cation (m/z 159) and an allyl radical. This fragment is expected to be a major peak in the spectrum.

-

McLafferty-type Rearrangement: Although less common for this specific structure, a gamma-hydrogen rearrangement from the terminal methyl group to the aromatic ring could occur, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 158.

-

Loss of Chlorine: The molecular ion or fragment ions may lose one or both chlorine atoms. The loss of a chlorine radical from the molecular ion would result in a fragment at m/z 165.

-

Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[1][2] However, the presence of two chlorine atoms on the phenyl ring makes the direct formation of a simple tropylium ion less likely. Instead, a dichlorotropylium ion might be formed, though likely in low abundance.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their plausible relative abundances. The isotopic peaks for chlorine-containing fragments are also included.

| m/z | Predicted Fragment Ion | Proposed Structure | Predicted Relative Abundance | Notes |

| 200 | [C₁₀H₁₀³⁵Cl₂]•+ | Molecular Ion | Moderate | M•+ peak |

| 202 | [C₁₀H₁₀³⁵Cl³⁷Cl]•+ | Molecular Ion Isotope | Moderate | M+2 isotope peak |

| 204 | [C₁₀H₁₀³⁷Cl₂]•+ | Molecular Ion Isotope | Low | M+4 isotope peak |

| 165 | [C₁₀H₁₀³⁵Cl]•+ | [M - Cl]•+ | Moderate | Loss of a chlorine radical |

| 159 | [C₇H₅³⁵Cl₂]⁺ | Dichlorobenzyl cation | High (Base Peak) | Result of benzylic cleavage |

| 161 | [C₇H₅³⁵Cl³⁷Cl]⁺ | Dichlorobenzyl cation Isotope | High | M+2 isotope peak for the base peak |

| 163 | [C₇H₅³⁷Cl₂]⁺ | Dichlorobenzyl cation Isotope | Moderate | M+4 isotope peak for the base peak |

| 124 | [C₇H₅³⁵Cl]⁺ | [Dichlorobenzyl - Cl]⁺ | Moderate | Loss of a chlorine atom from the dichlorobenzyl cation |

| 89 | [C₇H₅]⁺ | Benzyl cation | Low | Loss of two chlorine atoms from the dichlorobenzyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[3]

-

Dilution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.[3]

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution will be injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

3.3. Data Analysis

The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak will be extracted and compared with the predicted fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm and expand upon this theoretical framework. The provided protocol offers a robust starting point for researchers undertaking the analysis of this and structurally similar compounds.

References

- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 2. youtube.com [youtube.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

key IR absorption bands for 4-(2,6-Dichlorophenyl)-1-butene

An In-depth Technical Guide to the Key Infrared (IR) Absorption Bands of 4-(2,6-Dichlorophenyl)-1-butene

This technical guide provides a detailed analysis of the expected key infrared (IR) absorption bands for the molecule this compound. As a specific experimental spectrum for this compound is not widely available in public databases, this document serves as a predictive guide based on the well-established characteristic absorption frequencies of its constituent functional groups: a terminal vinyl group, an aliphatic chain, and a 2,6-disubstituted dichlorophenyl ring. This information is crucial for researchers and scientists involved in the synthesis, identification, and quality control of this and structurally related compounds.

Predicted Infrared Absorption Data

The vibrational modes of this compound can be assigned to its distinct structural components. The following table summarizes the predicted key IR absorption bands, their origin, and their expected characteristics.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Vinyl Group | =C-H Stretch | 3100 - 3010[1][2] | Medium |

| C=C Stretch | 1645 - 1640[1][3] | Medium to Weak | |

| =C-H Out-of-Plane Bend (Wag) | 997 - 985 & 915 - 905[1][4] | Strong | |

| Aliphatic Chain | -C-H Stretch (asymmetric & symmetric) | 2975 - 2860[1][2][5] | Strong |

| -CH₂- Scissoring (Bend) | ~1470[6][7] | Medium | |

| Dichlorophenyl Ring | Aromatic C-H Stretch | 3100 - 3000[6] | Weak to Medium |

| Aromatic C=C Ring Stretch | 1600 - 1430 (multiple bands)[6][7] | Medium to Weak | |

| C-Cl Stretch | 850 - 550[8] | Strong |

General Experimental Protocol for FT-IR Spectroscopy

While a specific protocol for this compound is not cited in the search results, a standard methodology for obtaining a Fourier-Transform Infrared (FT-IR) spectrum for a liquid or solid sample is as follows.

Objective: To obtain a high-resolution infrared spectrum of the compound in the mid-IR region (typically 4000 - 400 cm⁻¹).

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation:

-

For Liquid Samples (Neat): If the compound is a liquid, a thin film can be prepared. Place one to two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

For Solid Samples (KBr Pellet): If the compound is a solid, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Background Spectrum: Before running the sample, acquire a background spectrum of the ambient environment (or the pure salt plates/ATR crystal). This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any absorbances from the sample holder.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Scan Parameters: Set the desired scan parameters. Typical settings include:

-

Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform by the instrument's software. The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization of Key Structural and Spectral Relationships

The following diagram illustrates the logical connection between the primary functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.

Figure 1: Correlation of Functional Groups to IR Regions

References

- 1. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(2,6-Dichlorophenyl)-1-butene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,6-Dichlorophenyl)-1-butene is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. Its structure, featuring a dichlorinated phenyl ring and a terminal alkene, provides multiple reactive sites for further chemical modifications. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[1][2] The described procedure is intended for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of this compound can be achieved through the reaction of a Grignard reagent, formed from 2,6-dichlorobenzyl bromide, with allyl bromide. The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbon of allyl bromide to form the desired carbon-carbon bond.[1][2][3] The reaction is carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1][2]

Reaction Scheme:

-

Formation of the Grignard Reagent: 2,6-Dichlorobenzyl bromide reacts with magnesium turnings in anhydrous diethyl ether to form 2,6-dichlorobenzylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl bromide to yield this compound.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | CAS Number |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.92 | >97 | 20443-98-5 |

| Magnesium Turnings | Mg | 24.31 | >99 | 7439-95-4 |

| Allyl Bromide | C₃H₅Br | 120.98 | >98 | 106-95-6 |

| This compound | C₁₀H₁₀Cl₂ | 201.09 | >95 (after purification) | 117269-67-7[4][5] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Scale | 10 mmol |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 3-4 hours |

| Typical Yield | 65-75% |

| Purification Method | Flash Column Chromatography |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography setup

Reagents:

-

2,6-Dichlorobenzyl bromide[6]

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

Protocol:

Part 1: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (0.27 g, 11 mmol) in the flask. Add a small crystal of iodine.

-

Reagent Addition: Dissolve 2,6-dichlorobenzyl bromide (2.40 g, 10 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction Initiation: Add a small portion (approx. 2 mL) of the 2,6-dichlorobenzyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath) until the brown color of the iodine disappears and bubbling is observed.

-

Grignard Formation: Once the reaction has started, add the remaining 2,6-dichlorobenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Allyl Bromide Addition: Dissolve allyl bromide (1.33 g, 11 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the allyl bromide solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) while stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Part 3: Purification and Characterization

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(2,6-Dichlorophenyl)-1-butene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the use of 4-(2,6-dichlorophenyl)-1-butene in such reactions, with a particular focus on its application in intramolecular Heck reactions for the synthesis of substituted dihydronaphthalene scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.

The unique structure of this compound, featuring both an aryl halide (a 2,6-dichlorophenyl group) and a terminal alkene (a 1-butene chain), makes it an ideal substrate for intramolecular cyclization reactions. The presence of two chlorine atoms on the aromatic ring offers opportunities for selective and sequential cross-coupling reactions, further enhancing its synthetic utility.

Key Application: Intramolecular Heck Reaction

The most prominent application of this compound in palladium-catalyzed cross-coupling is the intramolecular Heck reaction. This reaction proceeds via the oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, followed by migratory insertion of the tethered butenyl group, and subsequent β-hydride elimination to afford a dihydronaphthalene derivative. This transformation is a powerful method for the construction of cyclic systems.

Reaction Scheme:

Application of 4-(2,6-Dichlorophenyl)-1-butene in Medicinal Chemistry: A Gateway to a Novel Dopamine D1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the utility of 4-(2,6-dichlorophenyl)-1-butene as a key starting material in the synthesis of a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, LY3154207 (also known as mevidalen). The dichlorophenyl structural motif is a crucial component for the pharmacological activity of a new class of central nervous system agents.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its true potential in medicinal chemistry is realized through its conversion to key intermediates, such as 2-(2,6-dichlorophenyl)acetic acid. This carboxylic acid derivative is a critical component in the synthesis of LY3154207, a compound that has shown significant promise in clinical trials for neuropsychiatric disorders.[1][2] The 2,6-dichloro substitution pattern on the phenyl ring is essential for the molecule's potent activity as a D1 receptor PAM.

Application as a Precursor to a Dopamine D1 Receptor Positive Allosteric Modulator

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of LY3154207. This compound acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing the receptor's response to the endogenous neurotransmitter, dopamine.[3][4] This mechanism of action offers a more nuanced modulation of dopaminergic signaling compared to direct agonists and is being investigated for the treatment of cognitive and motor symptoms in conditions like Parkinson's disease and Lewy body dementia.[4][5]

Pharmacological Profile of the Target Compound, LY3154207

LY3154207 has been demonstrated to be a potent, subtype-selective, and orally available human dopamine D1 receptor PAM with minimal direct agonist activity.[2][6]

| Parameter | Value | Cell Line/Assay Condition |

| EC50 (human D1) | 3 nM | HEK293 cells expressing human D1 receptor |

| EC50 (dog D1) | 2.0 nM | HEK293 cells transiently expressing dog D1 receptor[6] |

| EC50 (rhesus monkey D1) | 2.5 nM | HEK293 cells transiently expressing rhesus monkey D1 receptor[6] |

| EC50 (mouse D1) | 62.1 nM | HEK293 cells transiently expressing mouse D1 receptor[6] |

| Selectivity | >1000-fold for human D1 over other tested targets | [4] |

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-(2,6-Dichlorophenyl)acetic Acid from this compound

While direct oxidation of this compound to the corresponding acetic acid is a plausible synthetic route, established methods often start from 2,6-dichlorotoluene or 2,6-dichlorobenzyl cyanide. A feasible two-step process from the butene would involve:

-

Oxidative Cleavage of the Alkene: The double bond in this compound can be cleaved to yield 3-(2,6-dichlorophenyl)propionaldehyde.

-

Oxidation of the Aldehyde: The resulting aldehyde can then be oxidized to 2-(2,6-dichlorophenyl)acetic acid.

Step 1: Oxidative Cleavage (Illustrative Procedure using Ozonolysis)

-

Materials: this compound, Dichloromethane (DCM), Ozone, Dimethyl sulfide (DMS).

-

Procedure:

-

Dissolve this compound (1 eq) in anhydrous DCM in a three-neck flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (2 eq) and allow the reaction mixture to slowly warm to room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)propionaldehyde.

-

Step 2: Oxidation of the Aldehyde to Carboxylic Acid (Illustrative Procedure using Pinnick Oxidation)

-

Materials: 3-(2,6-dichlorophenyl)propionaldehyde, tert-Butanol, 2-Methyl-2-butene, Sodium chlorite (NaClO2), Sodium dihydrogen phosphate (NaH2PO4).

-

Procedure:

-

Dissolve the crude aldehyde from Step 1 in a mixture of tert-butanol and 2-methyl-2-butene.

-

Prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

-

Add the aqueous solution of the oxidizing agents dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,6-dichlorophenyl)acetic acid. The product can be further purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of LY3154207 from 2-(2,6-Dichlorophenyl)acetic Acid

The synthesis of LY3154207 involves the coupling of 2-(2,6-dichlorophenyl)acetic acid with a complex amine intermediate, (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline. The detailed synthesis of this amine is described in the primary literature.[2][7]

-

Materials: 2-(2,6-Dichlorophenyl)acetic acid, (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline, Ethyl acetate, Triethylamine, 1-Propanephosphonic acid cyclic anhydride (T3P).

-

Procedure:

-

To a solution of (1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinoline (1 eq) and 2-(2,6-dichlorophenyl)acetic acid (1.5 eq) in ethyl acetate, add triethylamine (4 eq).[8]

-

Add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise over 30 minutes. An exotherm may be observed.[8]

-

Heat the reaction mixture at 40 °C overnight.

-

Monitor the reaction completion by LC-MS.

-

After cooling to room temperature, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford LY3154207.[8]

-

Protocol 3: In Vitro Assay for Dopamine D1 Receptor PAM Activity

This protocol describes the measurement of cyclic AMP (cAMP) accumulation in a cell line expressing the human dopamine D1 receptor to assess the positive allosteric modulation activity of a compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

-

Materials: Test compound (e.g., LY3154207), Dopamine, Cell culture medium, Assay buffer, cAMP assay kit.

-

Procedure:

-

Plate the HEK293-hD1 cells in a suitable multi-well plate and culture overnight.

-

Prepare serial dilutions of the test compound.

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Add the diluted test compound to the cells in the presence of a fixed, sub-maximal concentration of dopamine (e.g., EC20 concentration, which is 12 nM).[7]

-

Incubate for a specified time at 37 °C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed synthetic pathway and the mechanism of action of the target compound.

References

- 1. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY3154207 | 1638667-79-4 | Benchchem [benchchem.com]

- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdsabstracts.org [mdsabstracts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of 4-(2,6-Dichlorophenyl)-1-butene in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of 4-(2,6-Dichlorophenyl)-1-butene in reaction mixtures. Two primary chromatography-based methods are presented: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). These protocols are designed to be adaptable to various laboratory settings and provide robust and reliable quantification.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. This application note details two effective methods for this purpose, outlining sample preparation, instrumental analysis, and data processing.

Analytical Methods Overview

Both GC-FID and HPLC-UV are powerful techniques for the separation and quantification of organic molecules.

-